3-Cyano-4,6-dimethyl-2-hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

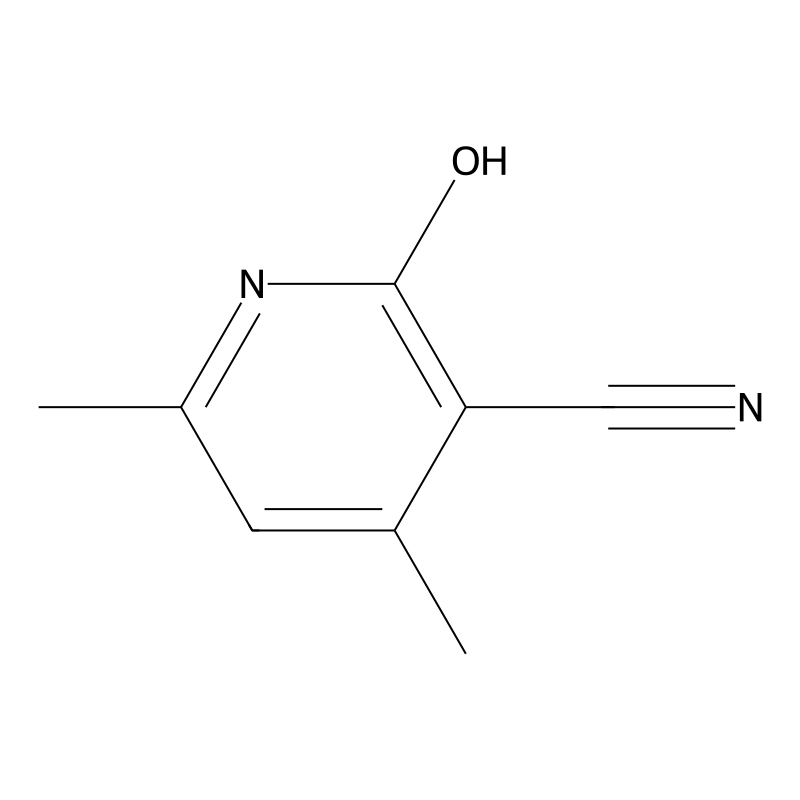

3-Cyano-4,6-dimethyl-2-hydroxypyridine is a chemical compound characterized by the molecular formula C₈H₈N₂O. It features a pyridine ring substituted with a cyano group and a hydroxyl group, along with two methyl groups at the 4 and 6 positions. This unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various fields of research.

Synthesis:

3-Cyano-4,6-dimethyl-2-hydroxypyridine can be synthesized through various methods. One efficient method involves the reaction of 2-amino-3,5-dimethylpyridine with formic acid and formamide in the presence of a dehydrating agent, such as phosphorus oxychloride. This reaction leads to the formation of the desired product in good yield. [Source: Biosynth - ]

Potential Applications:

Research suggests that 3-cyano-4,6-dimethyl-2-hydroxypyridine may hold potential in various scientific research applications, including:

- Fluorescent Probes: Studies have shown that the molecule exhibits similar properties to the well-known fluorescent probe, 2,7-dichlorofluorescin. This suggests its potential application in cellular imaging and other fluorescence-based techniques. [Source: Biosynth - ]

- Derivatives and Analogues: The presence of reactive functional groups in the molecule makes it a valuable starting material for the synthesis of diverse derivatives and analogues. These derivatives could be explored for their potential in various fields, such as medicinal chemistry and material science.

- Oxidation: The compound can undergo oxidation to form corresponding pyridine carboxylic acids when treated with oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: It can be reduced to 3-amino-4,6-dimethyl-2-hydroxypyridine using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups under specific conditions, such as halogenation using bromine or chlorine in the presence of a catalyst .

3-Cyano-4,6-dimethyl-2-hydroxypyridine exhibits notable biological activities. It has been investigated for its potential as an inhibitor or activator of specific enzymes and receptors. For instance, studies have shown that derivatives of this compound can inhibit pilus biogenesis in uropathogenic bacteria, indicating its potential as an antimicrobial agent . Furthermore, its interaction with various biological targets may lead to applications in drug discovery and development.

The synthesis of 3-Cyano-4,6-dimethyl-2-hydroxypyridine can be achieved through several methods:

- Reaction of Acetylacetone and Cyanoacetamide: This method involves the reaction of acetylacetone with cyanoacetamide in a water/ethanol mixture, using piperidine as a catalyst. This approach is suitable for laboratory-scale synthesis.

- One-Pot Three-Component Reaction: An efficient one-pot synthesis has been reported that combines multiple reactants to yield this compound along with other derivatives .

- Base-Mediated Reactions: The use of triethylamine in reactions involving malononitrile also leads to the formation of 3-Cyano-4,6-dimethyl-2-hydroxypyridine .

3-Cyano-4,6-dimethyl-2-hydroxypyridine finds applications across various domains:

- Pharmaceuticals: Due to its biological activity, it is explored for potential therapeutic applications, particularly in antimicrobial and antiviral drug development.

- Material Science: Its unique functional groups allow it to be used in synthesizing covalent organic frameworks and other advanced materials for sensing applications.

- Chemical Intermediates: The compound serves as an important intermediate in organic synthesis, facilitating the production of more complex molecules.

Studies have demonstrated that 3-Cyano-4,6-dimethyl-2-hydroxypyridine interacts with various molecular targets. Its ability to form strong interactions due to the presence of cyano and hydroxyl groups enhances its binding affinity to specific receptors and enzymes. This property is particularly useful in designing compounds aimed at inhibiting biological pathways relevant to diseases like bacterial infections .

Several compounds exhibit structural similarities to 3-Cyano-4,6-dimethyl-2-hydroxypyridine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4,6-Dimethyl-2-hydroxynicotinonitrile | Pyridine ring with hydroxyl and nitrile groups | Focuses on nicotinic properties |

| 3-Hydroxy-4,6-dimethyl-2-pyridone | Pyridone structure with hydroxyl substitution | Exhibits keto-enol tautomerism |

| 2-Hydroxy-4,6-dimethylpyridine-3-carbonitrile | Hydroxyl and cyano groups on a different pyridine position | Varies in substitution pattern affecting reactivity |

Uniqueness: The uniqueness of 3-Cyano-4,6-dimethyl-2-hydroxypyridine lies in its specific substitution pattern on the pyridine ring. This configuration imparts distinct chemical reactivity and biological properties that differentiate it from similar compounds. The dual presence of cyano and hydroxyl groups allows for versatile reactivity and binding interactions essential for its applications in pharmaceuticals and materials science .

3-Cyano-4,6-dimethyl-2-hydroxypyridine (Chemical Abstracts Service Registry Number 769-28-8) is a heterocyclic organic compound with the molecular formula C₈H₈N₂O and a molecular weight of 148.16 grams per mole [1] [2]. The compound features a pyridine ring system substituted with a cyano group at position 3, methyl groups at positions 4 and 6, and a hydroxyl group at position 2 [3].

The molecular structure exhibits a six-membered aromatic ring containing one nitrogen atom, which forms the fundamental pyridine framework [1]. The cyano group (-C≡N) at the 3-position contributes significantly to the electronic properties of the molecule, while the two methyl substituents at positions 4 and 6 enhance the lipophilic character and influence the overall molecular conformation [6]. The hydroxyl group at position 2 provides hydrogen bonding capabilities and affects the compound's solubility characteristics [6].

Computational studies have revealed that the molecule adopts a non-planar and unsymmetrical configuration with a point group of C₁ [28]. The pyridine ring, amino groups, and cyano functional groups lie predominantly in one plane, with specific dihedral angles formed between different substituents [28]. The presence of intramolecular interactions, particularly involving the hydroxyl group and the nitrogen atoms, influences the preferred conformational states [28].

Tautomeric Forms and Equilibrium

2-Hydroxypyridine vs. 2-Pyridone Tautomerism

3-Cyano-4,6-dimethyl-2-hydroxypyridine exhibits classic lactam-lactim tautomerism, existing in equilibrium between the 2-hydroxypyridine form (enol) and the 2-pyridone form (keto) [9] [10]. This tautomeric interconversion involves the migration of a proton between the nitrogen and oxygen atoms, representing one of the most extensively studied tautomeric systems in heterocyclic chemistry [9] [10].

The 2-hydroxypyridine tautomer features an aromatic pyridine ring with carbon-carbon bond distances of approximately 1.381-1.397 Å, indicating significant aromatic resonance character [9]. In contrast, the 2-pyridone tautomer displays alternating short and long carbon-carbon bonds (1.354-1.449 Å), consistent with localized single and double bond character rather than full aromatic delocalization [9].

Experimental measurements indicate that the energy difference between these tautomeric forms is relatively small, typically ranging from 2.43 to 3.3 kilojoules per mole in the gas phase [11]. The gas-phase internal energy difference favors the 2-hydroxypyridine form by approximately 3 kilojoules per mole [10] [11].

Factors Affecting Tautomeric Preference

The tautomeric equilibrium of 2-hydroxypyridine systems is highly sensitive to environmental factors, particularly solvent polarity [9] [10]. Non-polar solvents generally favor the 2-hydroxypyridine tautomer, while polar solvents such as alcohols and water preferentially stabilize the 2-pyridone form [10] [11].

In aqueous environments, the equilibrium constant favors the 2-pyridone tautomer with reported values around 900, corresponding to an internal energy difference of approximately 12 kilojoules per mole [10]. Conversely, in cyclohexane, both tautomers coexist in comparable concentrations [10]. The preferential stabilization of the 2-pyridone form in polar solvents occurs despite the hydrogen bonding capability of the hydroxyl group in the 2-hydroxypyridine tautomer [9].

The substitution pattern significantly influences tautomeric preferences [22] [23]. Electron-withdrawing groups such as the cyano substituent in 3-cyano-4,6-dimethyl-2-hydroxypyridine can affect the electronic distribution within the ring system, potentially altering the relative stabilities of the tautomeric forms [22]. The presence of methyl groups at positions 4 and 6 introduces steric and electronic effects that may further modulate the tautomeric equilibrium [23].

Crystallographic Studies

Crystallographic investigations of pyridine derivatives have provided valuable insights into the solid-state structures and molecular packing arrangements [17] [18]. The pyridine ring system typically adopts specific crystal packing motifs that are influenced by intermolecular hydrogen bonding and π-π stacking interactions [17].

In the solid state, 2-pyridone tautomers generally predominate due to favorable crystal packing arrangements [11]. X-ray crystallographic studies have confirmed that the hydrogen atom in solid-state pyridine derivatives is positioned closer to the nitrogen than to the oxygen atom, supporting the prevalence of the 2-pyridone form in crystalline materials [11]. Infrared spectroscopic evidence corroborates these findings, showing characteristic C=O stretching frequencies while O-H frequencies are absent [11].

Crystal structures of related pyridine compounds demonstrate the formation of hydrogen-bonded networks [17]. These networks often involve bifurcated hydrogen bonds and may form inversion dimers linked through various intermolecular interactions [17]. The crystallographic data reveal specific lattice parameters and space group symmetries that characterize the three-dimensional packing arrangements [18].

Computational Analysis of Electronic Structure

Density functional theory calculations have been extensively employed to analyze the electronic structure of hydroxypyridine derivatives [10] [28]. The frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), provide crucial information about the electronic properties and chemical reactivity [28] [30].

For 3-cyano-4,6-dimethyl-2-hydroxypyridine, computational studies reveal specific HOMO and LUMO energy values that determine the energy gap and chemical stability [28]. The energy difference between these frontier orbitals influences the compound's ability to participate in charge transfer processes and affects its optical properties [28] [30].

Mulliken charge distribution analysis indicates that nitrogen atoms in different positions exhibit varying electron densities [28]. The amino nitrogen typically displays the highest negative charge density, while pyridine ring nitrogen and cyano nitrogen atoms show different charge distributions [28]. Electrostatic potential mapping reveals regions of high and low electron density, identifying potential sites for electrophilic and nucleophilic attacks [28].

Natural bond orbital analysis provides insights into hyperconjugation effects and electronic delocalization patterns [10]. The 2-hydroxypyridine tautomer exhibits significant π→π* interactions, while the 2-pyridone form shows enhanced n→π* and n→n* interactions [10]. These electronic interactions contribute to the overall stability differences between tautomeric forms [10].

Structure-Property Relationships

The structural features of 3-cyano-4,6-dimethyl-2-hydroxypyridine directly influence its physicochemical properties [1] [3]. The melting point of 285-287°C reflects the compound's thermal stability and intermolecular interactions [3] [4]. The compound exists as white to light yellow crystalline powder under standard conditions [2] [4].

The cyano group at position 3 significantly affects the electronic distribution and contributes to the compound's reactivity profile [6]. This electron-withdrawing substituent influences the aromatic character of the pyridine ring and affects the stability of different tautomeric forms [6]. The presence of methyl groups at positions 4 and 6 enhances lipophilicity and may influence biological activity through improved membrane permeability [6].

Spectroscopic properties are closely related to the molecular structure and tautomeric equilibrium [33] [34]. Nuclear magnetic resonance spectroscopy confirms the structural assignments and provides information about the relative populations of tautomeric forms in solution [33] [34]. Mass spectrometric fragmentation patterns reveal characteristic molecular ion peaks at m/z 148, corresponding to the molecular weight [5] [34].

The structure-property relationships extend to the compound's interaction with other molecular systems [28]. The electronic structure parameters, including electronegativity, chemical hardness, and electrophilicity index, determine the compound's chemical reactivity and potential for forming molecular complexes [28]. These properties are essential for understanding the compound's behavior in various chemical and biological contexts [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂O | [1] [2] |

| Molecular Weight | 148.16 g/mol | [1] [2] |

| Melting Point | 285-287°C | [3] [4] |

| CAS Registry Number | 769-28-8 | [1] [2] |

| Physical State | Crystalline Powder | [2] [4] |

| Color | White to Light Yellow | [2] [4] |

| Tautomeric Energy Difference (Gas Phase) | 2.43-3.3 kJ/mol | [10] [11] |

| Molecular Ion (MS) | m/z 148 | [5] [34] |

XLogP3

UNII

GHS Hazard Statements

H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (86.96%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types